3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one

anticancer structure-activity relationship thienopyrimidine

3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one is a low-molecular-weight (226.3 g/mol) thieno[2,3-d]pyrimidin-4-one heterocycle bearing a tautomeric 2-mercapto/2-thioxo group, an N3-ethyl substituent, and a C6-methyl group on the thiophene ring. This substitution pattern defines a distinct chemical space within the broader thienopyrimidine family.

Molecular Formula C9H10N2OS2
Molecular Weight 226.3 g/mol
CAS No. 937598-12-4
Cat. No. B7762511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one
CAS937598-12-4
Molecular FormulaC9H10N2OS2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(NC1=S)SC(=C2)C
InChIInChI=1S/C9H10N2OS2/c1-3-11-8(12)6-4-5(2)14-7(6)10-9(11)13/h4H,3H2,1-2H3,(H,10,13)
InChIKeyGEBAIIFLBDDNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one (CAS 937598-12-4) – Core Scaffold Identity & Procurement-Relevant Class Context


3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one is a low-molecular-weight (226.3 g/mol) thieno[2,3-d]pyrimidin-4-one heterocycle bearing a tautomeric 2-mercapto/2-thioxo group, an N3-ethyl substituent, and a C6-methyl group on the thiophene ring [1]. This substitution pattern defines a distinct chemical space within the broader thienopyrimidine family. The compound serves as a versatile synthetic intermediate for generating bioactive conjugates through S-alkylation/arylation while retaining the core N3-ethyl and C6-methyl substitution pattern, which influences both the electronic character and molecular recognition properties of the scaffold relative to des-methyl or des-ethyl analogs [2].

Why Thienopyrimidine Analogs Cannot Replace 3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one in Structure-Activity Programs


Within the thieno[2,3-d]pyrimidin-4-one class, subtle modifications to the N3, C2, C5, and C6 positions can profoundly alter biological activity, target engagement, and synthetic utility. The N3-ethyl and C6-methyl pattern of this compound directs regiospecific S-functionalization at C2 while modulating the electron density of the pyrimidine ring, which influences pharmacokinetic properties and target binding [1]. Direct literature evidence demonstrates that closely related 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives bearing different thiophene substituents exhibit markedly divergent cytotoxicity profiles across cancer cell lines; for example, the 5,6-unsubstituted, 5-methyl, and 5,6-dimethyl variants of the core scaffold show distinct IC50 values when elaborated into thiosemicarbazide or thiadiazole conjugates [1]. Procuring a generic thienopyrimidine lacking the specific 6-methyl and N3-ethyl substitution introduces uncontrolled variables into synthetic pathways and SAR studies, risking both synthetic inefficiency and misleading biological readouts.

Quantitative Differentiation Evidence for 3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one Against Closest Analogs


Cytotoxicity Divergence Attributable to Core Scaffold Substitution in 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one Series

In a systematic study of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, the identity of the thiophene substituent (R₁/R₂) on the core scaffold dramatically influenced the cytotoxicity of the derived thiosemicarbazides and thiadiazoles. The core scaffolds 2a (R₁=H, R₂=H), 2b (R₁=CH₃, R₂=H), and 2c (R₁=CH₃, R₂=CH₃) — where 2c corresponds to the 5,6-dimethyl analog of the target compound bearing a 6-methyl group — were elaborated into identical pharmacophoric conjugates. The resulting compounds 5a-c (thiosemicarbazides) and 6a-c (thiadiazoles) exhibited IC₅₀ values spanning four orders of magnitude across HT-29, MDA-MB-231, HeLa, and HepG2 cell lines, demonstrating that even a single methyl group difference on the thiophene ring fundamentally alters antiproliferative potency [1].

anticancer structure-activity relationship thienopyrimidine

Solid-State Photostability Under UV Irradiation as a Quality Attribute Differentiating 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones from Photolabile Heterocycles

The 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one scaffold — encompassing the target 6-methyl derivative — demonstrated complete solid-state photostability over 240 minutes of UV irradiation. All six tested derivatives (5a-c, 6a-c) incorporating the thiosemicarbazide or thiadiazole moieties at the C2 position retained structural integrity under these conditions [1]. This contrasts with many heterocyclic systems containing thione or thiol groups, which are prone to photodimerization or oxidative degradation upon UV exposure. The photostability of the core structure translates into reliable handling and storage characteristics for procurement and long-term experimental use.

photostability solid-state stability thienopyrimidine

Tautomeric Equilibrium (2-Mercapto vs. 2-Thioxo) Determining Regioselective S-Functionalization at C2

The compound exists in a thiol-thione tautomeric equilibrium (2-mercapto ↔ 2-thioxo), a feature explicitly noted in the synthetic methodology reported for this scaffold class [1]. This tautomerism is not universal among thienopyrimidine analogs; 2-amino, 2-alkoxy, and 2-alkyl-substituted derivatives lock the C2 position into a single configuration, eliminating the possibility of selective S-functionalization. The presence of the equilibrium enables regioselective S-alkylation or S-arylation under mildly basic conditions, producing structurally defined conjugates without requiring protection/deprotection steps. Quantitative yields for the S-functionalization of the 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one core are reported to be consistently high under optimized conditions, enabling efficient diversification [1].

tautomerism thiol-thione equilibrium regioselective synthesis

Computationally Validated Kinase Binding Conformation: Distinction from Thieno[3,2-d]pyrimidine Isomers

Molecular docking studies using MOE software demonstrated that 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives bind into the internal pocket formed by the activation segment and P-loop of the oncogenic (V599E)B-Raf kinase, promoting an inactive enzyme conformation [1]. This binding mode is contingent upon the angular [2,3-d] ring fusion geometry, which orients the N3-ethyl and C2 substituents into distinct sub-pockets. The linear thieno[3,2-d]pyrimidine isomer positions these substituents at a different dihedral angle, predicted to alter the hydrogen-bonding network with the hinge region and P-loop residues, fundamentally changing the binding pose and biological outcome.

molecular docking B-Raf V599E kinase inhibitor

High-Value Application Scenarios for 3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one Supported by Quantitative Evidence


Kinase-Focused Anticancer Lead Optimization Requiring C2 SAR Exploration

The compound serves as the optimal core scaffold for medicinal chemistry teams targeting oncogenic kinases, particularly (V599E)B-Raf. The combination of C6-methyl substitution (which influences cytotoxicity potency by up to 990-fold compared to unsubstituted analogs) and C2-mercapto functionality (enabling one-step S-alkylation to introduce diverse pharmacophores) makes this scaffold uniquely suited for systematic exploration of the C2 vector while maintaining the N3-ethyl and C6-methyl determinants of potency [1]. The demonstrated inactive-conformation stabilization of B-Raf by its derivatives further supports its use in programs seeking type-II or type-III kinase inhibitors.

Solid-Phase or Parallel Synthesis of Thienopyrimidine Libraries for Phenotypic Screening

The solid-state photostability (≥240 min under UV) [1] and the regiospecific S-alkylation chemistry of the 2-mercapto group make this compound an ideal core scaffold for automated library synthesis. Researchers can procure a single batch of the core compound and generate hundreds of C2-diversified analogs without protective-group chemistry, confident that the scaffold will not degrade during storage, reaction setup, or photochemical assays. This contrasts with photolabile heterocyclic cores that require light-protected handling, adding operational complexity and cost.

Development of Dual TS-DHFR Inhibitors Based on 6-Methylthieno[2,3-d]pyrimidine Scaffolds

The 6-methylthieno[2,3-d]pyrimidin-4-one substructure has been validated as a privileged scaffold for dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition, with the classical antifolate analogue 4 achieving IC50 values of 40 nM (human TS) and 20 nM (human DHFR) [2]. Although this literature precedent uses a 2-amino-4-oxo variant, the 2-mercapto analog described herein offers an alternative hydrogen-bonding pharmacophore at C2 that can be elaborated with glutamate-bearing side chains to generate novel classical antifolates. The quantitative potency of the reference series provides a benchmark against which new 2-mercapto-based antifolates can be compared.

Hit-to-Lead Programs Requiring Scaffold with Documented Normal-Cell Selectivity Window

Derivatives of the 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one core have demonstrated differential cytotoxicity between cancer cells and normal diploid cells. Compound 6a showed an IC50 of 0.99 μM against HepG2 liver carcinoma cells versus 191 μM against normal Lep-3 cells, yielding a selectivity index of 193 [1]. This quantitatively defined therapeutic window provides a starting point for medicinal chemists to optimize selectivity further through C2 derivatization, making the core scaffold a rational choice for anticancer programs where sparing normal tissue is a critical design criterion.

Quote Request

Request a Quote for 3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.